![molecular formula C17H16O2 B12551480 1-{2-[(3-Phenylprop-2-en-1-yl)oxy]phenyl}ethan-1-one CAS No. 192387-11-4](/img/structure/B12551480.png)
1-{2-[(3-Phenylprop-2-en-1-yl)oxy]phenyl}ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2-[(3-Phenylprop-2-en-1-yl)oxy]phenyl}ethan-1-one is an organic compound with the molecular formula C17H16O2 It is a derivative of phenylpropene and is characterized by the presence of a phenyl group attached to a prop-2-en-1-yl group, which is further connected to a phenyl ethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-{2-[(3-Phenylprop-2-en-1-yl)oxy]phenyl}ethan-1-one can be synthesized through several methods. One common approach involves the reaction of 3-phenylprop-2-en-1-ol with 2-hydroxyacetophenone under acidic conditions. The reaction typically proceeds via an etherification mechanism, where the hydroxyl group of 3-phenylprop-2-en-1-ol reacts with the phenolic hydroxyl group of 2-hydroxyacetophenone to form the desired ether linkage .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-{2-[(3-Phenylprop-2-en-1-yl)oxy]phenyl}ethan-1-one undergoes various chemical reactions, including:
Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as halides, amines, and thiols
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, alkanes
Substitution: Various substituted phenylpropene derivatives
Aplicaciones Científicas De Investigación
1-{2-[(3-Phenylprop-2-en-1-yl)oxy]phenyl}ethan-1-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-{2-[(3-Phenylprop-2-en-1-yl)oxy]phenyl}ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . The compound’s anti-inflammatory effects could be linked to its modulation of inflammatory signaling pathways, such as the NF-κB pathway .
Comparación Con Compuestos Similares
Similar Compounds
3-Phenylprop-2-en-1-ol: A precursor in the synthesis of 1-{2-[(3-Phenylprop-2-en-1-yl)oxy]phenyl}ethan-1-one, known for its pleasant aroma and use in fragrances.
2-Hydroxyacetophenone: Another precursor, commonly used in organic synthesis and as a flavoring agent.
1-Phenylprop-2-en-1-one: A structurally similar compound with different functional groups, used in the synthesis of various organic compounds.
Uniqueness
This compound stands out due to its unique ether linkage between the phenylpropene and phenyl ethanone moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
192387-11-4 |
|---|---|
Fórmula molecular |
C17H16O2 |
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
1-[2-(3-phenylprop-2-enoxy)phenyl]ethanone |
InChI |
InChI=1S/C17H16O2/c1-14(18)16-11-5-6-12-17(16)19-13-7-10-15-8-3-2-4-9-15/h2-12H,13H2,1H3 |
Clave InChI |
DGFXQLHYAWDCSX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=CC=C1OCC=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,5'-Sulfanediylbis[3-(4-fluorophenyl)-2,1-benzoxazole]](/img/structure/B12551399.png)

![Bicyclo[6.1.0]nona-1,4-diene](/img/structure/B12551407.png)
![N-Phenyl-4-(thiophen-2-yl)-N-[4-(thiophen-2-yl)phenyl]aniline](/img/structure/B12551415.png)
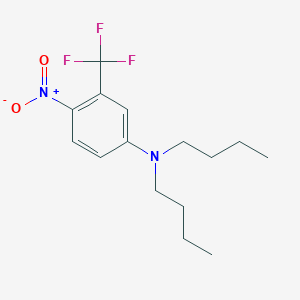
![1-[2-(4-Methylpyridin-2-yl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B12551427.png)
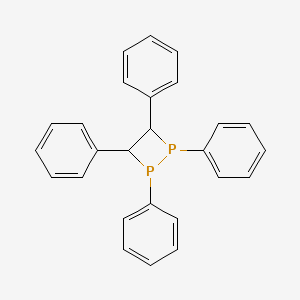
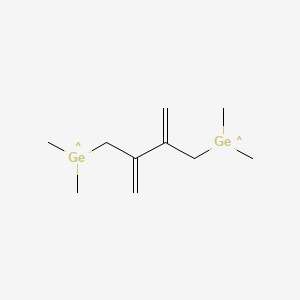
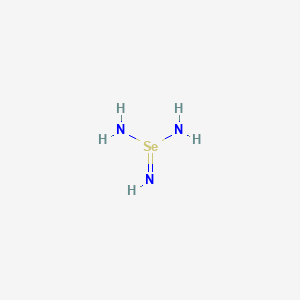
![Silane, [6-(2-iodo-5-methoxy-4-methylphenyl)-2-hexynyl]trimethyl-](/img/structure/B12551465.png)
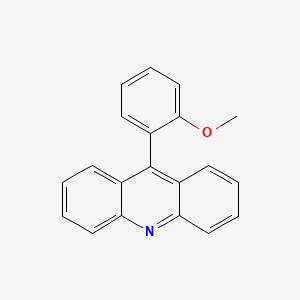
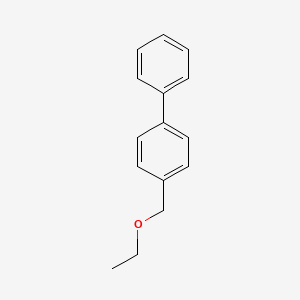
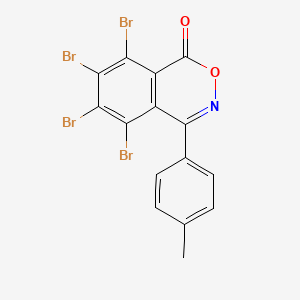
![5-Iodo-1-[(4-methoxyphenyl)methyl]-1h-tetrazole](/img/structure/B12551508.png)
